Cas no 899963-41-8 (4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide)

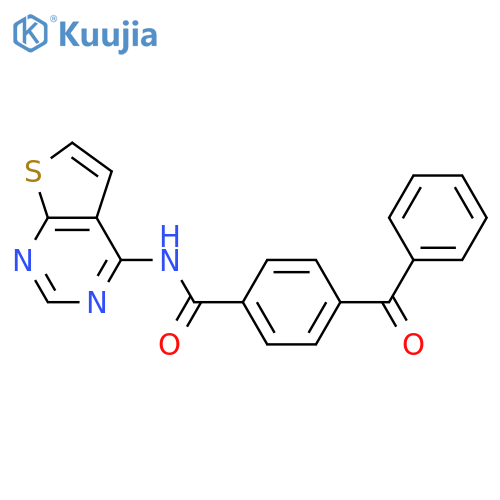

899963-41-8 structure

商品名:4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide

CAS番号:899963-41-8

MF:C20H13N3O2S

メガワット:359.401122808456

CID:5490615

4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide 化学的及び物理的性質

名前と識別子

-

- 4-benzoyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide

- 4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide

-

- インチ: 1S/C20H13N3O2S/c24-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)19(25)23-18-16-10-11-26-20(16)22-12-21-18/h1-12H,(H,21,22,23,25)

- InChIKey: YBPLYWGVQDTWKK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC=NC2SC=CC=21)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1

4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2733-0022-5μmol |

4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |

899963-41-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2733-0022-2mg |

4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |

899963-41-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2733-0022-50mg |

4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |

899963-41-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2733-0022-1mg |

4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |

899963-41-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2733-0022-15mg |

4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |

899963-41-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2733-0022-20mg |

4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |

899963-41-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2733-0022-2μmol |

4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |

899963-41-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2733-0022-30mg |

4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |

899963-41-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2733-0022-10μmol |

4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |

899963-41-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2733-0022-10mg |

4-benzoyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |

899963-41-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 |

4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

899963-41-8 (4-benzoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide) 関連製品

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 307-59-5(perfluorododecane)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量